molecular formula C16H24N2O4S B4976588 methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate

methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate

Cat. No. B4976588
M. Wt: 340.4 g/mol
InChI Key: JNNOCVUIYOKGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-4-butylphenylsulfonamide piperazine or Boc-4-butylphenylsulfonamide.

Mechanism of Action

The exact mechanism of action of methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. Additionally, this compound may interact with specific receptors or signaling pathways in cells, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate has been reported to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition may lead to increased levels of these neurotransmitters in the brain, which can have various effects on mood, behavior, and cognition. Additionally, this compound has been reported to exhibit inhibitory effects on carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate in lab experiments is its potential as a scaffold for the development of novel drugs targeting specific biological pathways. Additionally, this compound has been reported to exhibit inhibitory effects on certain enzymes, making it a useful tool for studying their function and potential therapeutic applications. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate. One direction is the development of novel drugs based on this compound for the treatment of various diseases such as cancer, Alzheimer's disease, and depression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on various physiological processes. Finally, the synthesis and characterization of new derivatives of this compound may lead to the discovery of more potent and selective inhibitors of specific enzymes and biological pathways.

Synthesis Methods

The synthesis of methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate involves a series of reactions. The starting material for this synthesis is 4-butylbenzenesulfonyl chloride, which is reacted with piperazine in the presence of a base such as triethylamine. The resulting product is then treated with Boc anhydride to obtain the final compound, methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate.

Scientific Research Applications

Methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. This compound has been reported to exhibit inhibitory effects on certain enzymes such as monoamine oxidase and carbonic anhydrase, which are involved in various physiological processes. Additionally, this compound has shown potential as a scaffold for the development of novel drugs targeting specific biological pathways.

properties

IUPAC Name

methyl 4-(4-butylphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-4-5-14-6-8-15(9-7-14)23(20,21)18-12-10-17(11-13-18)16(19)22-2/h6-9H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNOCVUIYOKGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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